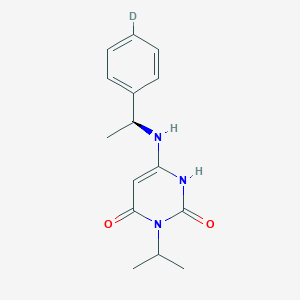

Mavacamten-d1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mavacamten-d1 es un derivado de Mavacamten, un inhibidor de la miosina específico del corazón, de primera clase y dirigido. Mavacamten se utiliza principalmente para el tratamiento de la miocardiopatía hipertrófica obstructiva, una condición caracterizada por el engrosamiento del músculo cardíaco, que puede obstruir el flujo sanguíneo . This compound comparte propiedades similares, pero puede tener aplicaciones o modificaciones distintas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Mavacamten-d1 implica varios pasos, comenzando con compuestos orgánicos básicosLas condiciones de reacción típicamente implican temperaturas controladas, catalizadores específicos y solventes para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue una ruta sintética similar, pero a mayor escala. Esto implica el uso de reactores industriales, sistemas de flujo continuo y medidas estrictas de control de calidad para garantizar la coherencia y el cumplimiento de las normas regulatorias .

Análisis De Reacciones Químicas

Tipos de reacciones

Mavacamten-d1 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Halógenos, agentes alquilantes.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Mavacamten-d1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la miosina y sus efectos en la contracción muscular.

Biología: Ayuda a comprender los mecanismos moleculares de la miocardiopatía hipertrófica y otras enfermedades relacionadas con los músculos.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de afecciones cardíacas y otras enfermedades que involucran hipercontractilidad muscular.

Mecanismo De Acción

Mavacamten-d1 ejerce sus efectos al inhibir la actividad enzimática de la miosina, la proteína motora fundamental en las células musculares. Se dirige específicamente a la isoforma beta-cardíaca de la miosina, reduciendo su actividad ATPasa y, por lo tanto, disminuyendo la formación de puentes cruzados actina-miosina. Esto conduce a una contractilidad muscular reducida y una mejor función cardíaca en condiciones como la miocardiopatía hipertrófica .

Comparación Con Compuestos Similares

Compuestos similares

Omecamtiv Mecarbil: Otro modulador de la miosina, pero actúa como un activador en lugar de un inhibidor.

Unicidad

Mavacamten-d1 es único en su objetivo específico de la isoforma beta-cardíaca de la miosina y su mecanismo de inhibición reversible y alostérico. Esta especificidad y reversibilidad lo convierten en una herramienta valiosa tanto en contextos de investigación como terapéuticos .

Propiedades

Fórmula molecular |

C15H19N3O2 |

|---|---|

Peso molecular |

274.34 g/mol |

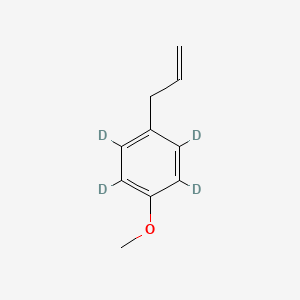

Nombre IUPAC |

6-[[(1S)-1-(4-deuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D |

Clave InChI |

RLCLASQCAPXVLM-LLHBVIDLSA-N |

SMILES isomérico |

[2H]C1=CC=C(C=C1)[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C |

SMILES canónico |

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)

![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)

![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)

![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)

![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)

![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)